

The Anabolic Activity of Vosilasarm (RAD140) in Skeletal Muscle: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Vosilasarm (also known as RAD140) is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on skeletal muscle in preclinical studies. As an agonist of the androgen receptor (AR) in muscle tissue, Vosilasarm promotes muscle growth with a favorable therapeutic window, exhibiting reduced androgenic activity in other tissues such as the prostate. This technical guide provides an in-depth overview of the core mechanisms underlying Vosilasarm's anabolic activity, supported by quantitative data from key preclinical experiments, detailed experimental protocols, and visualizations of the associated signaling pathways.

Mechanism of Action

Vosilasarm is an orally bioavailable compound that binds with high affinity to the androgen receptor.[1][2] Its tissue selectivity is a key characteristic, acting as an agonist in skeletal muscle and bone while demonstrating antagonistic or partially agonistic effects in tissues like the prostate and seminal vesicles.[1][3]

Upon binding to the AR in skeletal muscle cells, the **Vosilasarm**-AR complex translocates to the nucleus. This complex then binds to androgen response elements (AREs) on target genes, modulating their transcription to promote anabolic processes.[4] This targeted action is



designed to mimic the muscle-building effects of androgens like testosterone but with a reduced risk of undesirable androgenic side effects.[5]

Binding Affinity

Vosilasarm exhibits a high binding affinity for the androgen receptor, with a reported Ki value of 7 nM. This affinity is comparable to that of dihydrotestosterone (DHT) (Ki = 10 nM) and greater than that of testosterone (Ki = 29 nM).[3]

Anabolic Signaling Pathways

The anabolic effects of **Vosilasarm** in skeletal muscle are mediated through the activation of specific signaling pathways that regulate protein synthesis and cell growth.

Androgen Receptor-Mediated Signaling

The primary pathway initiated by **Vosilasarm** is the canonical androgen receptor signaling cascade. The binding of **Vosilasarm** to the AR triggers a conformational change in the receptor, leading to the recruitment of co-activator proteins and the initiation of gene transcription programs that favor muscle hypertrophy.



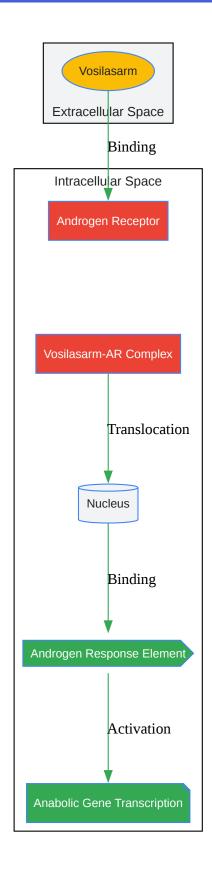


Figure 1: Vosilasarm-Androgen Receptor Signaling Pathway.



Akt/mTOR Pathway

Androgen receptor activation is known to crosstalk with key signaling pathways that regulate muscle protein synthesis, most notably the Akt/mTOR pathway. While direct studies on **Vosilasarm**'s phosphorylation of Akt in muscle cells are emerging, the established link between androgen signaling and this pathway suggests a likely mechanism for its anabolic effects. Activation of Akt leads to the phosphorylation and activation of mTOR (mammalian target of rapamycin), a central regulator of cell growth and protein synthesis.[6][7] mTORC1, a complex of mTOR, then phosphorylates downstream targets such as p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), leading to an increase in the translation of proteins essential for muscle hypertrophy.[6]



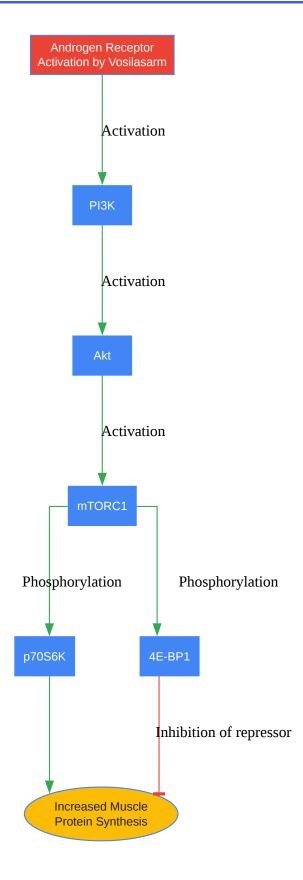


Figure 2: Putative Akt/mTOR Signaling Pathway Activated by **Vosilasarm**.



Satellite Cell Activation

Skeletal muscle hypertrophy is also dependent on the activation of satellite cells, which are muscle stem cells responsible for muscle repair and growth. Androgens are known to influence satellite cell activity.[7] The activation of satellite cells involves their proliferation and subsequent differentiation into myoblasts, which can then fuse with existing muscle fibers, contributing to their growth. Key markers of satellite cell activation and myogenic differentiation include Pax7 and MyoD.[3][8] While direct studies on **Vosilasarm**'s effect on satellite cells are limited, its anabolic nature suggests a potential role in promoting this crucial aspect of muscle hypertrophy.

Preclinical Efficacy: Quantitative Data

The anabolic activity of **Vosilasarm** has been quantified in several preclinical models, demonstrating its potent effects on muscle mass.

Rodent Studies

In studies involving castrated male rats, **Vosilasarm** has been shown to significantly increase the weight of the levator ani muscle, a well-established biomarker for anabolic activity.[1]

Study Parameter	Vehicle Control	Vosilasar m (0.3 mg/kg/day)	Vosilasar m (1 mg/kg/day)	Vosilasar m (10 mg/kg/day)	Testostero ne Propionat e (1 mg/kg/day)	Reference
Levator Ani Muscle Weight (% of intact control)	~40%	~100%	~110%	~117%	100%	[2][3]

Non-Human Primate Studies



In young male cynomolgus monkeys, oral administration of **Vosilasarm** for 28 days resulted in a dose-dependent increase in body weight, which was primarily attributed to an increase in lean body mass.[3]

Study Parameter	Vosilasarm (0.01 mg/kg/day)	Vosilasarm (0.1 mg/kg/day)	Vosilasarm (1.0 mg/kg/day)	Reference
Change in Lean Body Mass (kg)	+0.1 kg (not significant)	+0.4 kg (not significant)	+0.5 kg (not significant)	[3]
Change in Body Weight (%)	~+2%	~+10%	~+10%	[3]

Note: The lack of statistical significance in the lean body mass changes was attributed to the small sample size (n=3 per group).[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of **Vosilasarm**'s anabolic activity.

In Vivo Assays

This assay is a standard method for assessing the anabolic and androgenic activity of a compound.

- Animal Model: Immature, castrated male Sprague-Dawley rats.[1]
- Procedure:
 - Orchidectomy (castration) is performed on immature male rats to remove the endogenous source of androgens.
 - Following a recovery period, animals are treated daily with the test compound (Vosilasarm), a positive control (e.g., testosterone propionate), or a vehicle control, typically via oral gavage or subcutaneous injection.[1]

Foundational & Exploratory





- o After the treatment period (e.g., 11 days), the animals are euthanized.[9]
- The levator ani muscle, a perineal muscle sensitive to androgens, is carefully dissected and weighed.[10]
- The wet weight of the levator ani muscle is normalized to the animal's body weight and compared between treatment groups.



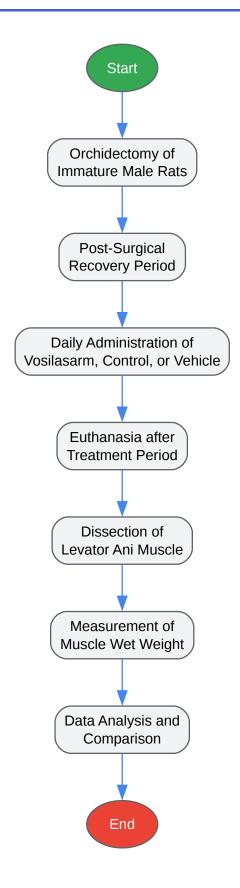


Figure 3: Workflow for the Rat Levator Ani Muscle Assay.



Dual-energy X-ray absorptiometry (DEXA) is a non-invasive technique used to measure body composition, including lean body mass.

- Animal Model: Young, intact male cynomolgus monkeys.[3]
- Procedure:
 - Animals are anesthetized to prevent movement during the scan.
 - A baseline DEXA scan is performed before the initiation of treatment to determine initial body composition.
 - Animals are treated daily with **Vosilasarm** or a vehicle control for a specified period (e.g., 28 days).[3]
 - A final DEXA scan is performed at the end of the treatment period.
 - Specialized software is used to analyze the scan data and quantify changes in lean mass, fat mass, and bone mineral density.[11]

In Vitro Assays

The C2C12 cell line is a mouse myoblast cell line commonly used to study myogenesis in vitro.

- Cell Line: C2C12 mouse myoblasts.
- Procedure:
 - Proliferation: C2C12 myoblasts are cultured in a high-serum growth medium (e.g., DMEM with 10% FBS) until they reach a high confluence.
 - Differentiation: To induce differentiation, the growth medium is replaced with a low-serum differentiation medium (e.g., DMEM with 2% horse serum).
 - Treatment: During differentiation, cells are treated with Vosilasarm, a positive control (e.g., DHT), or a vehicle control.







- Analysis: After a set period of differentiation (e.g., 4-6 days), myotube formation and hypertrophy are assessed. This can be done by:
 - Immunofluorescence Staining: Staining for muscle-specific proteins like Myosin Heavy Chain (MyHC) to visualize myotubes. Myotube diameter and fusion index (number of nuclei per myotube) can then be quantified.[1]
 - Western Blot Analysis: To quantify the expression of myogenic differentiation markers (e.g., MyoD, myogenin) and signaling proteins (e.g., phosphorylated Akt, mTOR).[12]
 - Quantitative PCR (qPCR): To measure the mRNA expression of muscle-specific genes.



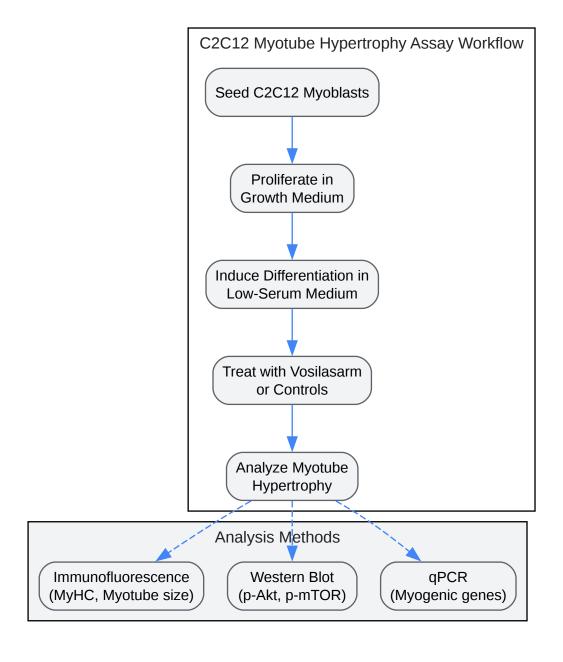


Figure 4: C2C12 Myotube Hypertrophy Assay Workflow and Analysis.

Conclusion

Vosilasarm (RAD140) demonstrates potent anabolic activity in skeletal muscle through its selective activation of the androgen receptor. Preclinical data from both rodent and non-human primate models quantitatively support its muscle-building effects. The underlying mechanisms likely involve the modulation of key anabolic signaling pathways, including the Akt/mTOR



cascade, and potentially the activation of satellite cells. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of **Vosilasarm** and other novel SARMs in the context of muscle wasting diseases and performance enhancement. Further research is warranted to fully elucidate the downstream molecular events and to translate these promising preclinical findings into clinical applications.

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